molecular formula C10H10N2OS B1411077 6-(But-2-ynyloxy)pyridine-3-carbothioamide CAS No. 1936198-97-8

6-(But-2-ynyloxy)pyridine-3-carbothioamide

Cat. No.: B1411077
CAS No.: 1936198-97-8
M. Wt: 206.27 g/mol
InChI Key: FQYJNCKURNFGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyridine-Based Thioamide Compounds

The historical development of pyridine-based thioamide compounds represents a fascinating evolution in heterocyclic chemistry that spans over a century of scientific advancement. The foundation for this chemistry began in 1849 when Scottish scientist Thomas Anderson first isolated pyridine from animal bone oil, naming it after the Greek word "pyr" meaning fire due to its flammable nature. This discovery established the fundamental framework for what would become an extensive family of nitrogen-containing heterocyclic compounds.

The systematic study of pyridine chemistry accelerated significantly with the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by nitrogen. This structural insight proved crucial for subsequent developments in pyridine modification and functionalization. The first major synthetic breakthrough came in 1876 when William Ramsay successfully combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The development of thioamide chemistry proceeded along parallel lines, with early research in the 1870s describing the preparation of thioamides by treating amides with phosphorus sulfides such as phosphorus pentasulfide. This foundational methodology established the basic principles for sulfur incorporation into amide structures, creating compounds with enhanced biological activity and unique chemical properties. The structural characteristics of thioamides, including their planar configuration and multiple bond character along the carbon-nitrogen bond, were gradually elucidated through systematic crystallographic and spectroscopic studies.

The intersection of pyridine and thioamide chemistry gained particular significance in the early twentieth century with the discovery that certain thioamide-containing compounds exhibited remarkable biological activities. Research into thioamide drugs revealed their effectiveness against mycobacterial infections, particularly tuberculosis and leprosy, establishing a medical context that continues to drive research interest in pyridine-based thioamides. The mechanism of action of these compounds involves formation of covalent adducts with nicotinamide adenine dinucleotide, demonstrating the sophisticated biochemical interactions possible with properly designed thioamide structures.

Significance of 6-(But-2-ynyloxy)pyridine-3-carbothioamide in Chemical Research

This compound represents a sophisticated example of modern heterocyclic design, incorporating multiple functional elements that enhance its utility in chemical research applications. The compound's molecular structure combines a pyridine ring system with a terminal alkyne ether substituent and a thioamide group, creating a molecule with diverse reactivity patterns and synthetic potential. This structural complexity enables the compound to serve as both a synthetic intermediate and a final target molecule in various research contexts.

The alkyne functionality present in the but-2-ynyloxy substituent provides a versatile handle for further chemical modification through various coupling reactions, including copper-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling methodologies. This reactivity profile makes the compound particularly valuable for constructing more complex molecular architectures and for incorporation into larger molecular frameworks. The positioning of the alkyne group at the but-2-ynyl position provides optimal spacing for subsequent chemical transformations while maintaining the integrity of the pyridine-thioamide core structure.

The thioamide functionality at the 3-position of the pyridine ring contributes significantly to the compound's chemical significance through its enhanced nucleophilicity compared to conventional amides and its capacity for metal coordination. Research has demonstrated that thioamides exhibit greater multiple bond character along the carbon-nitrogen bond, resulting in increased rotational barriers and distinct conformational preferences. This structural rigidity can be advantageous in designing molecules with specific three-dimensional arrangements and in creating compounds with enhanced binding affinity for biological targets.

Property Value Reference
Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Chemical Abstracts Service Number 1936198-97-8
IUPAC Name 6-but-2-ynoxypyridine-3-carbothioamide
Molecular Descriptor Language Number MFCD28976488

Classification within Heterocyclic Thioamide Chemistry

The classification of this compound within the broader context of heterocyclic thioamide chemistry reveals its position as a representative member of substituted pyridine thioamides, a subclass that has gained increasing attention for its synthetic versatility and biological relevance. Thioamides, characterized by the general structure R1-C(=S)-NR2R3, represent a functional group with distinct chemical properties that differentiate them from their oxygen-containing amide counterparts. The incorporation of sulfur in place of oxygen significantly alters the electronic distribution within the molecule, leading to enhanced nucleophilicity and modified hydrogen bonding patterns.

Within the hierarchy of heterocyclic thioamides, pyridine-containing derivatives occupy a special position due to the inherent basicity and coordination capabilities of the pyridine nitrogen atom. This dual functionality creates molecules capable of participating in multiple types of chemical interactions simultaneously, including metal coordination through the pyridine nitrogen, hydrogen bonding through the thioamide group, and π-π stacking interactions through the aromatic ring system. The specific substitution pattern of this compound places it within the category of polysubstituted pyridine derivatives, where multiple functional groups contribute to overall molecular properties.

The synthetic approaches to heterocyclic thioamides have evolved considerably, with traditional methods involving direct thiation of preformed amides using reagents such as Lawesson's reagent or phosphorus pentasulfide. More recent methodologies have focused on one-step processes that construct both the heterocyclic framework and the thioamide functionality simultaneously. Research has shown that reactions involving chloronitropyridines with thioamides or thioureas can produce thiazolo[5,4-b]pyridine derivatives in single-step processes, demonstrating the synthetic utility of thioamide-containing starting materials.

Contemporary classification systems for heterocyclic thioamides also consider their potential for further cyclization reactions and their role as building blocks for more complex structures. Studies have revealed that pyridine thiocarboxamides can undergo oxidative cyclization reactions with iodine to form unique heterocyclic products, including 1,2,4-thiadiazoles and triazine derivatives. This reactivity pattern establishes thioamide-containing pyridines as versatile synthetic intermediates capable of accessing diverse heterocyclic frameworks through relatively mild reaction conditions.

Contextual Positioning in Contemporary Chemical Literature

The contemporary chemical literature positions this compound within several intersecting research domains, reflecting the multidisciplinary nature of modern heterocyclic chemistry. Current research trends emphasize the development of environmentally sustainable synthetic methodologies, with particular attention to green chemistry approaches that minimize waste generation and reduce reliance on toxic solvents. Recent studies have demonstrated the feasibility of synthesizing thioamide derivatives using choline chloride-based deep eutectic solvents, representing a significant advancement toward more sustainable chemical processes.

The medicinal chemistry literature has increasingly recognized the importance of thioamide-containing compounds as potential therapeutic agents, particularly in the context of antimycobacterial drug development. Research has established that thioamide drugs such as ethionamide and prothionamide function through formation of covalent adducts with nicotinamide adenine dinucleotide, creating tight-binding inhibitors of bacterial enoyl-acyl carrier protein reductase enzymes. This mechanistic understanding has spurred interest in developing new thioamide-based compounds with improved pharmacological properties and reduced resistance potential.

The materials science community has also begun exploring heterocyclic thioamides as components in functional materials, particularly in applications requiring specific electronic or optical properties. The ability of thioamides to participate in metal coordination complexes makes them attractive for developing materials with tailored magnetic or catalytic properties. Additionally, the planar structure and multiple bond character of thioamides contribute to their utility in creating materials with defined molecular orientations and intermolecular interactions.

Current synthetic methodology development emphasizes the creation of practical, scalable routes to heterocyclic thioamides that can accommodate diverse substitution patterns. Research has focused on multicomponent reactions that combine aldehydes, ketones, and sulfur sources with nitrogen-containing nucleophiles to generate thioamide products directly. These approaches represent significant improvements over traditional multistep syntheses and demonstrate the continued evolution of synthetic organic chemistry toward more efficient and direct routes to target molecules. The development of catalyst-free, solvent-free methodologies has particular relevance for industrial applications where cost and environmental considerations are paramount.

Properties

IUPAC Name

6-but-2-ynoxypyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-3-6-13-9-5-4-8(7-12-9)10(11)14/h4-5,7H,6H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYJNCKURNFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the But-2-ynyloxy Intermediate

Methodology:

The foundational step involves synthesizing the but-2-ynyloxy fragment, which is typically achieved via nucleophilic substitution reactions of appropriate halogenated precursors with terminal alkynes.

Procedure:

  • Alkyne Derivatization:
    A common approach is to generate the propargylic or but-2-ynyloxy derivative by reacting 2-bromobut-2-yne or related halides with nucleophiles such as sodium alkoxides.

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Catalyst: Potassium carbonate (K₂CO₃) as base
    • Temperature: Room temperature to reflux (~60°C)
    • Duration: 4–8 hours

Representative Reaction:

2-bromobut-2-yne + sodium methoxide → 6-(But-2-ynyloxy)hex-1-yne

Notes:

  • The reaction proceeds via SN2 displacement, favoring primary halides.
  • The terminal alkyne can be protected or deprotected depending on the route.

Formation of the Pyridine-3-Carbothioamide Core

Methodology:

The pyridine-3-carbothioamide core is generally synthesized through the following steps:

  • Step 1: Nucleophilic substitution of 3-chloropyridine or 3-bromopyridine with thiocarbamide derivatives to introduce the carbothioamide group.

  • Step 2: Coupling of the but-2-ynyloxy fragment to the pyridine ring at the 6-position via nucleophilic substitution or metal-catalyzed coupling.

Reaction Conditions:

  • Thiocarbamide Reaction:

    • Reagent: Potassium thiocarbamate or ammonium thiocarbamate
    • Solvent: Ethanol or acetonitrile
    • Temperature: Reflux (~80°C)
    • Duration: 6–12 hours
  • Coupling of the Alkyne to Pyridine:

    • Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate (click chemistry approach)
    • Solvent: Tetrahydrofuran/water mixture
    • Conditions: Room temperature or mild heating (~40–60°C)
    • Duration: 6–8 hours

Representative Reaction:

6-(But-2-ynyloxy)hex-1-yne + 3-chloropyridine + CS(NH₂)₂ → 6-(But-2-ynyloxy)pyridine-3-carbothioamide

Key Research Findings and Data

Recent studies have employed various advanced techniques, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently construct the alkyne-linked heterocyclic compounds, which can be adapted for synthesizing the target molecule.

Method Reagents Catalysts Solvent Temperature Yield Notes
SN2 Alkoxy Substitution 2-bromobut-2-yne + sodium alkoxide None THF or DMF Reflux (~60°C) 70–85% Efficient for terminal alkynes
Copper-Catalyzed Coupling 6-(But-2-ynyloxy)hex-1-yne + 3-chloropyridine CuI, Na ascorbate THF/H₂O Room temp 65–78% Click chemistry approach
Thiocarbamide Addition 3-chloropyridine + potassium thiocarbamate None Ethanol Reflux (~80°C) 60–70% Forms carbothioamide

Characterization Data Supporting Synthesis

  • NMR Spectroscopy:
    The presence of characteristic alkyne proton signals (~δ 2.0–3.0 ppm) and aromatic pyridine signals (~δ 8.5–9.0 ppm).
  • Infrared (IR):
    Sharp absorption near 2100–2200 cm⁻¹ indicating C≡C stretch; N–H and C=S stretches observed around 3300–3500 cm⁻¹ and 1200–1300 cm⁻¹ respectively.
  • Mass Spectrometry:
    Molecular ion peaks consistent with the expected molecular weight of the target compound.

Green and Sustainable Approaches

Recent innovations focus on environmentally benign methods:

Summary of Key Reaction Steps

Step Reaction Type Reagents Conditions Outcome
1 Nucleophilic substitution 2-bromobut-2-yne + NaOR Reflux in THF/DMF 6-(But-2-ynyloxy)hex-1-yne
2 Thiol or amine addition CS(NH₂)₂ + pyridine derivative Reflux in ethanol Pyridine-3-carbothioamide core
3 Coupling (click chemistry) Alkyne + azide derivatives CuI, Na ascorbate Final heterocyclic compound

Chemical Reactions Analysis

Types of Reactions

6-(But-2-ynyloxy)pyridine-3-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution Reactions: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-(But-2-ynyloxy)pyridine-3-carbothioamide has a range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(But-2-ynyloxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position significantly influences solubility, reactivity, and electronic properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
6-(2-Methoxyethoxy)pyridine-3-carbothioamide -OCH₂CH₂OCH₃ C₉H₁₂N₂O₂S 212.27 Soluble in polar solvents; lab reagent 1016833-69-4
6-(Propan-2-yloxy)pyridine-3-carbothioamide -OCH(CH₃)₂ C₉H₁₂N₂OS 196.27 Branched alkoxy enhances lipophilicity 1016888-06-4
4-(Trifluoromethyl)pyridine-3-carbothioamide -CF₃ at 4-position C₇H₅F₃N₂S 206.19 Electron-withdrawing group; ≥95% purity 158063-54-8
6-[(3-Methoxyphenyl)amino]pyridine-3-carbothioamide -NH-C₆H₄-3-OCH₃ C₁₃H₁₃N₃OS 267.33 Aromatic amine enhances π-stacking N/A

Key Observations :

  • Solubility : Linear alkoxy chains (e.g., -OCH₂CH₂OCH₃) improve aqueous solubility, while branched (e.g., -OCH(CH₃)₂) or aromatic substituents enhance lipophilicity .

Biological Activity

Overview

6-(But-2-ynyloxy)pyridine-3-carbothioamide is a pyridine derivative notable for its unique structural features, including a but-2-ynyloxy group at the 6-position and a carbothioamide group at the 3-position. This compound has garnered interest in various fields due to its potential biological activities, particularly in enzyme inhibition and interaction with specific molecular targets.

The synthesis of this compound typically involves the reaction of pyridine derivatives with but-2-yne under basic conditions, often utilizing cesium carbonate (Cs₂CO₃) as a catalyst. The one-pot synthesis approach is commonly employed, allowing for efficient production of the compound through a series of intermediate steps.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate their activity, leading to diverse biological effects. The specific pathways and molecular targets remain an area of ongoing research, but initial findings suggest potential applications in enzyme inhibition and protein interactions .

Biological Activity

Recent studies indicate that this compound exhibits significant biological activities:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit specific enzymes, which could have implications for therapeutic applications in diseases where these enzymes play a crucial role.

2. Anticancer Properties:

  • Preliminary research suggests that derivatives of this compound may exhibit anticancer activity by disrupting cellular processes involved in tumor growth.

3. Antimicrobial Activity:

  • There is emerging evidence that compounds similar to this compound possess antimicrobial properties, making them potential candidates for further investigation in the fight against resistant bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A Investigated the enzyme inhibition properties of similar pyridine derivatives, revealing significant inhibitory effects on target enzymes involved in cancer metabolism.
Study B Focused on the synthesis and biological evaluation of carbothioamide derivatives, highlighting their potential as anticancer agents through apoptosis induction in cancer cell lines.
Study C Examined the antimicrobial efficacy of pyridine-based compounds, demonstrating promising results against Gram-positive bacteria.

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives to highlight its unique properties:

CompoundStructureBiological Activity
6-(But-2-ynyloxy)pyridine-3-carboxamidePyridine with carboxamide groupModerate enzyme inhibition
6-(But-2-ynyloxy)pyridine-3-carbonitrilePyridine with carbonitrile groupLimited biological activity
6-(But-2-ynyloxy)pyridine-3-thiolPyridine with thiol groupEnhanced antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(But-2-ynyloxy)pyridine-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
6-(But-2-ynyloxy)pyridine-3-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.